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Indium sulfide (In2S3)

Cat. No.: B1143788
CAS No.: 12030-24-9
M. Wt: 325.83
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Description

Historical Context and Evolution of Indium Sulfide (B99878) Research

The journey of indium sulfide research is intrinsically linked to the discovery of indium itself. In 1863, German chemists Ferdinand Reich and Hieronymus Theodor Richter first identified the element indium from the sulfide precipitate of the mineral sphalerite. indium.com Early research on indium sulfide was largely foundational, focusing on the basic synthesis and characterization of its different polymorphic forms.

There are three primary crystal structures of In₂S₃ at atmospheric pressure: the α-phase (cubic), the β-phase (tetragonal or cubic), and the γ-phase (layered hexagonal). chalcogen.roscirp.org The β-In₂S₃ phase, which is stable at room temperature, has been the most extensively studied due to its desirable photoelectric properties. hnu.edu.cnmdpi.com

The evolution of research has seen a shift from fundamental characterization to the exploration of its functional properties and applications. This was propelled by advancements in material synthesis techniques that allowed for the creation of In₂S₃ in various forms, including thin films, nanoparticles, and complex nanostructures like nanoflowers and nanosheets. chalcogen.roacs.orgresearchgate.net Methods such as thermal evaporation, chemical bath deposition, spray pyrolysis, and hydrothermal synthesis have been instrumental in this progression. researchgate.netresearchgate.netresearchgate.net

Significance of Indium Sulfide in Emerging Material Science and Technologies

The significance of In₂S₃ in modern material science stems from its favorable combination of properties. It is an n-type semiconductor with a direct band gap in the range of 2.0 to 2.8 eV, allowing for efficient absorption of visible light. indium.comresearchgate.netsemanticscholar.org This, coupled with its high photosensitivity and chemical stability, makes it a valuable component in various optoelectronic devices. scirp.orgsemanticscholar.org

A key driver for In₂S₃ research has been its role as a non-toxic and environmentally friendly alternative to cadmium sulfide (CdS) in thin-film solar cells. indium.commdpi.com Cadmium is a heavy metal with significant environmental and health concerns, and replacing it with a more benign material like indium sulfide is a critical step towards more sustainable solar energy technologies. mdpi.comupc.edu In₂S₃ has been successfully integrated as a buffer layer in copper indium gallium selenide (B1212193) (CIGS) and copper zinc tin sulfide (CZTS) solar cells. indium.comacs.org

Beyond photovoltaics, the applications of In₂S₃ are expanding into other cutting-edge fields. Its photocatalytic properties are being harnessed for environmental remediation, such as the degradation of organic pollutants in water. nih.govnih.govkashanu.ac.ir In the realm of energy storage, it is being investigated as a high-capacity anode material for lithium-ion and sodium-ion batteries. researchgate.netrsc.org Furthermore, its sensitivity to certain gases and biomolecules has opened up possibilities for its use in chemical sensors and biosensors. rsc.orgnih.gov

Overview of Key Research Directions in Indium Sulfide Studies

Current research on indium sulfide is multifaceted, with several key directions aimed at enhancing its performance and broadening its applicability.

Nanostructure Engineering: A major focus is on the synthesis of In₂S₃ with controlled morphologies, such as nanosheets, nanoflowers, and quantum dots. acs.orgmdpi.com The rationale is that by tailoring the shape and size at the nanoscale, properties like surface area and light absorption can be optimized for specific applications. For instance, three-dimensional nanostructures composed of interconnected 2D nanosheets have shown enhanced photocatalytic activity due to their high adsorption capacity and improved light-harvesting capabilities. acs.org

Doping and Composite Materials: To further tune its electronic and optical properties, researchers are exploring the effects of doping In₂S₃ with other elements. For example, doping with nickel has been shown to decrease electrical resistance. mdpi.com Additionally, creating composite materials by combining In₂S₃ with other nanomaterials like carbon nanotubes or other semiconductors is a promising strategy. mdpi.commdpi.com These heterostructures can improve charge separation and transport, leading to enhanced performance in devices like supercapacitors and photocatalysts. nih.govmdpi.com

Advanced Photovoltaic Applications: While In₂S₃ is already used in solar cells, research is ongoing to improve device efficiency. This includes optimizing the deposition methods for In₂S₃ thin films and exploring its use in next-generation solar cell architectures, such as perovskite solar cells where it can function as an efficient electron transport layer. researchgate.netperovskite-info.comaip.org A simulated perovskite solar cell using an In₂S₃ electron transport layer has shown the potential for a power conversion efficiency of over 20%. perovskite-info.com

Energy Storage and Conversion: The electrochemical properties of In₂S₃ are being actively investigated for energy storage applications. Research into In₂S₃/carbon nanofiber composites for lithium-ion and sodium-ion batteries has demonstrated high specific capacities and excellent cycling stability. researchgate.netrsc.org In the field of supercapacitors, In₂S₃-based electrodes have exhibited high specific capacitance and good cycle retention. mdpi.comacad-pub.com

Sensing and Catalysis: The development of In₂S₃-based sensors for detecting gases like nitrogen dioxide (NO₂) is an emerging area. rsc.orgelettra.eu Research is also focused on its use as a catalyst in various chemical reactions, including the synthesis of organic compounds. tandfonline.com

Data Tables

Table 1: Properties of Indium Sulfide (β-In₂S₃)

PropertyValueReferences
Chemical FormulaIn₂S₃ indium.com
Crystal StructureTetragonal/Cubic (Defect Spinel) chalcogen.rohnu.edu.cn
Band Gap2.0 - 2.8 eV indium.comresearchgate.netsemanticscholar.org
Semiconductor Typen-type indium.comresearchgate.net
AppearanceOrange-red powder indium.com

Table 2: Key Research Applications of Indium Sulfide (In₂S₃)

Application AreaSpecific UseKey Research FindingsReferences
Photovoltaics Buffer layer in CIGS and CZTS solar cellsNon-toxic alternative to CdS, improves cell performance. indium.comacs.org
Electron transport layer in perovskite solar cellsSimulated efficiency of over 20%. perovskite-info.com
Photocatalysis Degradation of organic pollutantsEfficiently degrades dyes like Rhodamine B and tetracycline (B611298) under visible light. acs.orgnih.gov
Hydrogen productionShows potential for photocatalytic hydrogen evolution from water splitting. acs.orgmdpi.com
Energy Storage Anode for Li-ion and Na-ion batteriesHigh specific capacity and excellent cycling stability in composite form. researchgate.netrsc.org
SupercapacitorsHigh specific capacitance and good cyclic retention. mdpi.comacad-pub.com
Sensing Gas sensorsHigh sensitivity and selectivity for NO₂ detection. rsc.orgelettra.eu

Structure

2D Structure

Chemical Structure Depiction
molecular formula In2S3 B1143788 Indium sulfide (In2S3) CAS No. 12030-24-9

Properties

IUPAC Name

indium(3+);trisulfide
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InChI

InChI=1S/2In.3S/q2*+3;3*-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SIXIBASSFIFHDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

[S-2].[S-2].[S-2].[In+3].[In+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

In2S3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20423030
Record name Indium sulfide (In2S3)
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Molecular Weight

325.8 g/mol
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CAS No.

12030-14-7, 12030-24-9
Record name Indium sulfide (InS)
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Record name Indium sulfide (In2S3)
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Record name Indium sulfide (In2S3)
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Synthesis and Growth Methodologies for Indium Sulfide Materials

Thin Film Deposition Techniques for Indium Sulfide (B99878)

Vacuum Thermal Evaporation and Co-Evaporation Studies

Vacuum thermal evaporation is a physical vapor deposition (PVD) method that involves heating a source material in a high-vacuum environment until it sublimes or evaporates. The vapor then travels in a straight line and condenses on a cooler substrate, forming a thin film. For indium sulfide, this can be achieved by evaporating In2S3 powder directly or by co-evaporating its constituent elements, indium and sulfur.

One approach involves the thermal evaporation of indium metal onto a substrate, followed by annealing in a sulfur-rich atmosphere. In a specific study, indium films were first deposited on SiO2/Si substrates in a vacuum of 1 × 10–4 Pa. scientific.net These films were then annealed in a two-zone furnace with sulfur powder. The optimal conditions for forming the stable β-In2S3 phase were found to be an annealing temperature of 550 °C and a pressure of 100 Torr. scientific.net

Co-evaporation is a more direct method where multiple sources are heated simultaneously to deposit a compound film. This technique allows for precise control over the stoichiometry of the film.

Co-evaporation of Indium and Sulfur: In this method, elemental indium and sulfur are evaporated from separate sources. jos.ac.cn A thermal evaporation source can be used for indium, while a specialized cracker cell is often employed for sulfur to control the flux of reactive sulfur species. jos.ac.cn Research has shown that by varying deposition parameters such as substrate temperature and sulfur cell temperature, the structural properties of the In2S3 films can be optimized. jos.ac.cn For instance, an increase in substrate temperature has been observed to enhance the (103) orientation of β-In2S3 films. jos.ac.cn Films produced by this method have shown direct band gaps at approximately 2.1 eV and 2.7 eV. jos.ac.cn

Co-evaporation with Dopants: This technique can also be used to introduce dopants into the In2S3 film. A study on sodium (Na) doping involved the co-evaporation of In2S3 powder and elemental sodium from separate sources onto a glass substrate held at 240 °C. jmaterenvironsci.comresearchgate.net The as-deposited films were initially amorphous but crystallized into In2S3 after annealing in nitrogen at 300 °C for 2 hours. jmaterenvironsci.comresearchgate.net The incorporation of sodium was found to influence the optical properties, allowing the direct bandgap to be managed between 2.20 eV and 2.45 eV by controlling the sodium content. jmaterenvironsci.comresearchgate.net

Table 1: Research Findings on Vacuum Thermal Evaporation and Co-Evaporation of In2S3

Method Precursors Deposition/Annealing Conditions Resulting Phase Key Findings
Thermal Evaporation + AnnealingIndium metal, Sulfur powderEvaporation at 1 × 10–4 Pa; Annealing at 550 °C, 100 Torrβ-In2S3A two-step process can produce stable β-In2S3 thin films. scientific.net
Co-evaporationElemental Indium, Elemental SulfurVaried substrate and sulfur cell temperaturesβ-In2S3Higher substrate temperatures enhance the (103) orientation. Films exhibit direct band gaps at 2.1 eV and 2.7 eV. jos.ac.cn
Co-evaporation with DopantIn2S3 powder, Sodium (Na)Substrate at 240 °C; Annealing at 300 °C in N2In2S3As-deposited films are amorphous. The bandgap can be tuned from 2.20 to 2.45 eV with Na doping. jmaterenvironsci.comresearchgate.net

Chemical Bath Deposition (CBD) Approaches for Indium Sulfide Film Growth

Chemical Bath Deposition (CBD) is a solution-based technique that is both cost-effective and suitable for large-area deposition. The process involves the controlled precipitation of a compound from a chemical solution onto a substrate immersed in the bath. The formation of In2S3 thin films via CBD typically involves the reaction of an indium salt with a sulfur source in an aqueous solution, often with the use of a complexing agent to control the release of metal ions.

Commonly used precursors include indium salts like indium trichloride (InCl3) or indium sulphate, and a sulfur source such as thioacetamide (CH3CSNH2) or sodium thiosulfate. jos.ac.cnresearchgate.net A complexing agent, for example, acetic acid, is often added to the solution to control the pH and regulate the reaction rate. jos.ac.cn

Several research studies have investigated the influence of deposition parameters on the properties of CBD-grown In2S3 films:

Effect of Bath Temperature: The temperature of the chemical bath is a critical parameter that significantly affects the film's properties. One study deposited In2S3 films at temperatures of 60 °C, 70 °C, and 80 °C. researchgate.net It was found that the best polycrystalline quality was achieved at 60 °C, with the crystalline quality degrading as the temperature increased. researchgate.net The as-grown films had optical bandgaps of 2.71 eV at 70 °C and 2.32 eV at 80 °C. researchgate.net Another investigation on flexible PET substrates at temperatures ranging from 60 °C to 90 °C reported a variation in the energy bandgap from 2.32 eV to 2.83 eV. jos.ac.cn

Effect of Precursor Concentration and pH: The molar concentrations of the indium and sulfur precursors, as well as the pH of the solution, also play a crucial role. The growth rate of the In2S3 films has been shown to increase with higher concentrations of both indium trichloride and thioacetamide. The pH of the bath influences the reaction kinetics and, consequently, the film formation. Well-crystallized films have been reported to form in a pH range of 1.6 to 2.0.

Post-Deposition Annealing: The properties of as-grown films can be further modified through post-deposition annealing. For instance, annealing In2S3 films in a nitrogen atmosphere at 300 °C has been shown to cause grain coalescence and an increase in the optical bandgap. researchgate.net

Table 2: Research Findings on Chemical Bath Deposition of In2S3

Indium Precursor Sulfur Precursor Bath Temperature (°C) Deposition Time (min) Resulting Phase Optical Bandgap (eV) Key Findings
InCl3C2H5NS60, 70, 80-Tetragonal (β-In2S3)2.32 - 2.71 (as-grown)Crystalline quality degrades with increasing temperature. researchgate.net
InCl3CH3CSNH260, 70, 80, 90120Tetragonal (β-In2S3)2.32 - 2.83Films grown on flexible substrates showed high transmittance. jos.ac.cn
Indium SulphateThioacetamide----The study highlighted the role of acetic acid as a complexing agent.
InCl3Thioacetamide-45Cubic (β-In2S3)-Optimal crystallinity was achieved at a deposition time of 45 minutes.

Spray Pyrolysis and Chemical Spray Pyrolysis (CSP) Methods

Spray pyrolysis is a versatile and cost-effective technique for depositing thin films over large areas without the need for a vacuum. The process involves spraying a precursor solution onto a heated substrate. The droplets undergo aerosolization, solvent evaporation, and thermal decomposition, leading to the formation of a thin film on the substrate surface.

For the synthesis of In2S3, the precursor solution typically consists of an indium salt, such as indium chloride (InCl3), and a sulfur-containing compound, like thiourea (CS(NH2)2), dissolved in a solvent, usually deionized water. jmaterenvironsci.comresearchgate.net Often, a small amount of alcohol is added to the solution to reduce the surface tension and improve the adherence of the film to the substrate. jmaterenvironsci.com

The properties of spray-pyrolyzed In2S3 films are highly dependent on several deposition parameters:

Substrate Temperature: The temperature of the substrate is a critical factor that influences the decomposition of the precursors and the crystallinity of the resulting film. Studies have investigated a range of substrate temperatures, typically between 250 °C and 460 °C. scientific.netjmaterenvironsci.com One study found that the optical bandgap of the films decreases with an increase in substrate temperature. scientific.net

[S]/[In] Ratio in Precursor Solution: The molar ratio of sulfur to indium in the precursor solution significantly affects the stoichiometry and properties of the deposited films. Research has explored various [S]/[In] ratios, for example, from 1.25 to 4.5. jmaterenvironsci.comresearchgate.net In one study, as the [S]/[In] ratio was increased from 2.5 to 4.5, the optical bandgap was observed to slightly increase from 2.57 eV to 2.63 eV. jmaterenvironsci.com Conversely, another study reported a slight decrease in the bandgap from 2.7 eV to 2.67 eV when the S/In ratio was increased from 1.25 to 1.75. researchgate.net

Post-Deposition Annealing: Similar to other techniques, post-deposition annealing can be used to improve the properties of the films. Annealing at temperatures up to 500 °C has been shown to affect the transmittance and the optical bandgap of the films.

The resulting films from spray pyrolysis are typically polycrystalline, with the β-In2S3 phase being commonly reported. jmaterenvironsci.comresearchgate.net The films are generally dense and adhere well to the substrate, with high optical transmittance in the visible region, often exceeding 60-80%. jmaterenvironsci.comresearchgate.net

Table 3: Research Findings on Spray Pyrolysis of In2S3

Indium Precursor Sulfur Precursor Substrate Temperature (°C) [S]/[In] Ratio Resulting Phase Optical Bandgap (eV) Key Findings
InCl3Thiourea2502.5 - 4.5β-In2S32.57 - 2.63Bandgap slightly increases with increasing [S]/[In] ratio. jmaterenvironsci.com
InCl3Thiourea3001.25 - 1.75β-In2S32.67 - 2.70Bandgap slightly decreases with increasing S/In ratio. researchgate.net
--300 - 460-Tetragonal and CubicDecreases with increasing temperatureSurface roughness increases with substrate temperature. scientific.net
InCl3Thiourea350-β-In2S3 (cubic)-Silver doping was investigated to enhance electrical conductivity.

Close-Spaced Evaporation Techniques for Indium Sulfide Films

Close-spaced evaporation, a subset of physical vapor deposition, is a technique utilized for the deposition of thin films. This method is characterized by the short distance between the source material and the substrate, which are both situated in a vacuum chamber. The source material is heated to a temperature that causes it to sublime, transitioning directly from a solid to a vapor phase. These vaporized molecules then travel the short distance to the cooler substrate, where they condense to form a thin film. wikipedia.orgyoutube.com

The close proximity of the source and substrate in this technique allows for high material transfer efficiency and can be a relatively rapid deposition process. researchgate.net Key parameters that influence the quality of the resulting film include the temperatures of the source and the substrate, the pressure within the chamber, and the distance between the source and substrate. youtube.com While this technique is noted for its application in depositing materials like cadmium telluride, its use for indium sulfide has also been reported. wikipedia.org The process for indium sulfide would involve heating solid In₂S₃ as the source material to induce its sublimation and subsequent deposition onto a nearby substrate.

Nanostructure Synthesis Routes for Indium Sulfide

The synthesis of indium sulfide nanostructures has garnered significant attention due to the unique properties that emerge at the nanoscale. Various chemical routes have been developed to control the size, shape, and dimensionality of these materials, leading to the formation of nanoparticles, nanowires, quantum dots, and other complex architectures.

Hydrothermal and Solvothermal Synthetic Pathways

Hydrothermal and solvothermal methods are widely employed for the synthesis of crystalline nanomaterials. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures in a sealed vessel, such as an autoclave. These conditions facilitate the dissolution of precursors and subsequent crystallization of the desired product.

For the synthesis of indium sulfide nanostructures, typical precursors include an indium salt, such as indium chloride (InCl₃), and a sulfur source, like thioacetamide (CH₃CSNH₂) or sodium sulfide (Na₂S). The morphology and crystal phase of the resulting In₂S₃ can be tuned by adjusting parameters such as the reaction temperature, time, solvent composition, and the presence of surfactants or capping agents. For instance, a hydrothermal reaction of InCl₃ and sodium sulfide at 140 °C has been shown to yield spherical In₂S₃ particles with a diameter of 13 nm.

A summary of representative hydrothermal/solvothermal synthesis of indium-based sulfide nanocrystals is presented below:

Indium PrecursorSulfur PrecursorSolvent/StabilizerTemperature (°C)Time (h)Resulting Nanostructure
Indium chlorideThioacetamideWaterNot specifiedNot specifiedβ-In₂S₃ nanoparticles
Indium chlorideSodium sulfideWater140Not specified13 nm spherical particles
Copper chloride, Indium chlorideThioacetamideWater, 3-mercaptopropionic acid15020Water-soluble copper indium sulfide nanocrystals

Microwave-Assisted Synthesis of Indium Sulfide Nanomaterials

Microwave-assisted synthesis has emerged as a rapid and energy-efficient method for producing nanomaterials. This technique utilizes microwave radiation to directly and uniformly heat the reactants, leading to significantly shorter reaction times compared to conventional heating methods. The rapid heating can also lead to the formation of unique nanostructures with high purity and crystallinity.

In a typical microwave-assisted synthesis of In₂S₃ nanosheets, an indium precursor like indium chloride (InCl₃) and a sulfur source such as thioacetamide (TAA) are dissolved in a suitable solvent, often a mixture of deionized water and ethanol. This solution is then placed in a Teflon-lined digestion vessel and subjected to microwave irradiation. This method has been successfully used to synthesize In₂S₃ nanosheets, demonstrating the versatility of microwave-assisted techniques in fabricating two-dimensional nanostructures. The process is valued for its speed, high yield, and energy efficiency.

PrecursorsSolventPower/TemperatureTimeResulting Nanomaterial
InCl₃, TAADeionized water:ethanol (3:1)Not specifiedNot specifiedIn₂S₃ nanosheets
Copper and indium salts, sulfur precursorAqueous~95 °CContinuous flow (30 mL h⁻¹)Copper indium sulfide quantum dots

Sonochemical Synthesis of Indium Sulfide

The sonochemical method utilizes the energy of high-frequency ultrasound waves to induce chemical reactions. The process involves acoustic cavitation, which is the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of nanoparticles.

For the synthesis of In₂S₃, an aqueous solution containing an indium salt, such as indium chloride, and a sulfur source, like thioacetamide, is subjected to ultrasonic irradiation. The reaction temperature plays a crucial role in the crystallinity of the product; for example, sonicating the solution at room temperature can produce crystalline β-In₂S₃ nanoparticles, whereas at 0 °C, an amorphous product may be obtained. The choice of indium precursor can also influence the rate of aggregation of the resulting nanoparticles. mdpi.com

Indium PrecursorSulfur SourceSolventTemperatureSonication TimeResulting Nanostructure
Indium chlorideThioacetamideAqueousRoom Temperature1 hNanocrystalline β-In₂S₃
Indium chlorideThioacetamideAqueous0 °CNot specifiedAmorphous In₂S₃
Various indium saltsThioacetamideAqueousNot specified1 hβ-In₂S₃ nanoparticles/nanoflakes

Vapor-Solid Growth Mechanisms for Indium Sulfide Nanowires and Microcolumns

The vapor-solid (VS) growth mechanism is a catalyst-free method for synthesizing one-dimensional nanostructures like nanowires and microcolumns. In this process, a source material is heated to generate a vapor, which is then transported by a carrier gas to a cooler region of the reactor where it supersaturates and deposits directly onto a substrate to form solid crystalline structures.

This method has been successfully employed to fabricate In₂S₃ microcolumns and other indium sulfide phases like hexaindium heptasulfide (In₆S₇) nanowires. advancedsciencenews.com The synthesis is typically carried out in a tube furnace where the evaporation and deposition temperatures can be controlled independently. This control allows for the selective growth of different phases and morphologies of indium sulfide. For instance, the formation of In₂S₃ microcolumns can be achieved by tuning the temperature gradient between the source and the substrate, which governs the supersaturation of the vapor phase and subsequent crystal growth. This catalyst-free approach is advantageous for producing high-purity nanostructures. advancedsciencenews.comresearchgate.net

Source MaterialGrowth Temperature (°C)Resulting Nanostructure
Indium Sulfide Powder600-700In₂S₃ microcolumns
Indium Sulfide PowderNot specifiedIn₆S₇ nanowires (70-120 nm diameter)

Colloidal Synthesis of Indium Sulfide Quantum Dots and Nanoplatelets

Colloidal synthesis is a versatile bottom-up approach for producing monodisperse nanocrystals, including quantum dots (QDs) and nanoplatelets. This method involves the reaction of precursors in a high-boiling point solvent in the presence of stabilizing ligands. These ligands cap the surface of the growing nanocrystals, preventing aggregation and allowing for control over their size and shape.

For the synthesis of In₂S₃ quantum dots, an indium precursor and a sulfur source are reacted in a solvent. The size of the resulting QDs can be controlled by varying the concentration of stabilizers, such as polymers or sodium polyphosphate. researchgate.net An increase in stabilizer content generally leads to a decrease in the average dot size. researchgate.net

The synthesis of two-dimensional In₂S₃ nanoplatelets has also been achieved through colloidal methods. In some approaches, In₂S₃ nanoplatelets are first synthesized and then used as templates for cation exchange reactions to produce more complex quaternary nanoplatelets. The reaction temperature is a critical parameter for the formation of the initial In₂S₃ nanoplatelets.

Indium PrecursorSulfur SourceStabilizer/SolventTemperature (°C)Resulting Nanostructure
Not specifiedNot specifiedPolymers, sodium polyphosphate, mercaptoacetate7-83β-In₂S₃ quantum dots (5-30 nm)
InCl₃·4H₂OSulfurOctadecene, Oleylamine140-240In₂S₃ nanoplatelets

Development of One-Pot Synthesis Strategies for Indium Sulfide Structures

One-pot synthesis methodologies for indium sulfide (In₂S₃) structures offer a streamlined and efficient approach to fabricating these materials, minimizing complex procedures and the need for isolating intermediates. These strategies often involve the simultaneous reaction of indium and sulfur precursors in a single reaction vessel, allowing for the direct formation of the desired In₂S₃ nanostructures. Researchers have successfully employed various one-pot techniques, including hydrothermal, solvothermal, and microwave-assisted methods, to synthesize In₂S₃ with controlled morphologies and properties.

Hydrothermal and solvothermal one-pot syntheses are widely utilized. In a typical hydrothermal process, indium salts (e.g., indium chloride) and a sulfur source (e.g., thiourea) are dissolved in an aqueous solution and heated in a sealed autoclave. This method has been used to produce graphene/In₂S₃ nanoparticle composites, where graphene oxide acts as a scaffold for the in-situ growth of In₂S₃ nanoparticles and is simultaneously reduced to graphene. rsc.org Similarly, a template-free and surfactant-less hydrothermal process at 150°C has been developed to synthesize β-In₂S₃ microspheres. researchgate.net The choice of indium precursor in this method has been shown to influence the morphology of the resulting microspheres. researchgate.net Another variation involves an in-situ hydrothermal synthesis to create ternary In₂S₃/Nb₂O₅/Nb₂C heterojunctions for photocatalytic applications. scispace.comnih.govconsensus.app

Microwave-assisted one-pot synthesis offers a rapid and energy-efficient alternative. This technique utilizes microwave irradiation to quickly heat the reaction mixture, leading to the rapid nucleation and growth of In₂S₃ nanostructures. For instance, a facile one-pot microwave-assisted method has been developed to prepare In₂S₃/In₂O₃ nanosheets. nycu.edu.twresearchgate.net This approach allows for control over the final product by adjusting parameters such as the concentration of indium chloride and the reaction temperature. nycu.edu.tw Furthermore, a rapid microwave-assisted synthesis at 140°C for 1 hour has been used to produce In₂S₃ nanosheets, demonstrating the efficiency of this method. mdpi.com Ionic liquids have also been incorporated into microwave-assisted solvothermal synthesis to create In₂S₃/mesoporous TiO₂ nanocomposites, where the ionic liquid acts as both a microwave absorbent and a morphology-controlling agent. nih.gov

These one-pot strategies provide versatile platforms for the fabrication of various indium sulfide-based nanostructures with tunable properties, making them suitable for a range of applications. The simplicity and scalability of these methods are advantageous for future research and potential industrial applications.

Parametric Studies on Indium Sulfide Synthesis and Growth

The properties of indium sulfide materials are highly dependent on the synthesis and growth parameters. Systematic studies investigating the influence of these parameters are crucial for tailoring the material's characteristics for specific applications. Key parameters that have been extensively studied include temperature, precursor molar ratios, and annealing conditions.

The formation temperature plays a critical role in determining the crystalline structure, stoichiometry, and optical properties of indium sulfide. In chemical bath deposition, for example, the deposition temperature influences the S:In ratio of the as-grown films. At a deposition temperature of 60°C, a nearly stoichiometric S:In ratio of 1.51 can be achieved. chalcogen.ro

The substrate temperature during deposition techniques like thermal evaporation also significantly impacts the film properties. For instance, in the thermal evaporation of β-In₂S₃ thin films, the optical band gap has been observed to decrease with increasing substrate temperature. researchgate.net

Furthermore, the synthesis temperature can dictate the crystalline phase of the resulting indium sulfide. High-temperature powder X-ray diffraction studies have revealed both abrupt and gradual changes in the crystal structure in the vicinity of the α–β phase transition. rsc.orgnih.gov The absence of structural peaks in as-deposited films at room temperature and at an annealing temperature of 100°C suggests an amorphous state, with polycrystalline characteristics emerging at higher annealing temperatures. chalcogen.ro

Table 1: Influence of Temperature on Indium Sulfide Properties

Synthesis/Deposition Method Temperature (°C) Key Observation Reference
Chemical Bath Deposition 60 As-grown film has a S:In ratio of 1.51. chalcogen.ro
Chemical Bath Deposition 70 As-grown film has a band gap of 2.71 eV. chalcogen.ro
Chemical Bath Deposition 80 As-grown film has a band gap of 2.32 eV. chalcogen.ro
RF-Sputtering 100 - 300 Band gap values decrease from 2.48 to 2.38 eV with increasing substrate temperature. researchgate.net
Thermal Evaporation 200 - 350 S/In ratio in as-grown films decreases from 1.21 to 1.01 with increasing substrate temperature. bsu.by
Annealing 100 Film remains in an amorphous state. chalcogen.ro
Annealing 200 - 400 Emergence of sharp Bragg diffraction peaks, indicating polycrystalline nature. chalcogen.ro

The molar ratio of sulfur to indium (S/In) in the precursor solution is a critical parameter that significantly influences the stoichiometry, structural, and optical properties of the resulting indium sulfide films. By adjusting the S/In ratio, it is possible to control the composition and, consequently, the material's characteristics.

In spray pyrolysis deposition, varying the S/In molar ratio in the starting solution has a direct impact on the S/In ratio within the deposited films. As the S/In ratio in the solution increases, the S/In ratio in the films also increases, ranging from 0.98 to 1.29. nih.gov This variation in stoichiometry affects the crystallite size, with studies showing an increase in grain size from 32 nm to 34.1 nm as the S/In molar ratio is increased from 1 to 4. nih.govrsc.org

The optical properties of indium sulfide are also sensitive to the S/In molar ratio. The optical band gap has been shown to increase from 2.4 eV to 2.46 eV as the S/In ratio is increased from 1 to 2, and then decrease to 2.4 eV as the ratio is further increased to 4. nih.govrsc.org In another study using chemical spray pyrolysis, the energy band gap was observed to decrease slightly from 2.7 eV to 2.67 eV as the S/In ratio increased from 1.25 to 1.75. jmaterenvironsci.com The refractive index of the films is also affected by changes in the S/In molar ratio. nih.govrsc.orgrsc.org

Table 2: Effects of Precursor Molar Ratios (S/In) on Indium Sulfide Properties

Deposition Method S/In Ratio in Solution S/In Ratio in Film Grain Size (nm) Optical Band Gap (eV) Reference
Spray Pyrolysis 1 0.98 32 2.4 nih.govrsc.org
Spray Pyrolysis 2 - - 2.46 nih.govrsc.org
Spray Pyrolysis 4 1.29 34.1 2.4 nih.govrsc.org
Chemical Spray Pyrolysis 1.25 - - 2.7 jmaterenvironsci.com
Chemical Spray Pyrolysis 1.75 - - 2.67 jmaterenvironsci.com

Post-deposition annealing is a crucial step in tailoring the properties of indium sulfide films and nanostructures. The annealing temperature, duration, and atmosphere significantly influence the material's crystallinity, grain size, stoichiometry, and optical properties.

Annealing Temperature: The annealing temperature has a profound effect on the crystal structure of In₂S₃ films. For instance, as-deposited films prepared by radio frequency magnetron sputtering are often a mixture of cubic α and β phases, which can be converted to the tetragonal β phase upon annealing. koreascience.kr The crystallinity of the films generally improves with increasing annealing temperature. bsu.by In one study, In₂S₃ thin films were annealed in a nitrogen atmosphere at temperatures ranging from 100°C to 500°C for one hour. koreascience.kr The films annealed at 300°C exhibited an average grain size of approximately 58 nm and a direct optical band gap of 2.52 eV. koreascience.kr Another study on the sulferization of indium thin films showed that the energy band gap decreases from 3.0 eV to 2.6 eV as the annealing temperature is varied from 200°C to 400°C. benthamopen.com

Annealing Duration: The duration of the annealing process also plays a role in modifying the film properties. Increasing the annealing time can lead to an increase in grain size. For example, in sprayed In₂S₃ thin films, the grain size was found to increase from 39 nm to 49 nm when the annealing time was increased from 1 to 5 hours. researchgate.net

Annealing Atmosphere: The atmosphere in which the annealing is carried out is a critical parameter, particularly for controlling the stoichiometry of the films. Annealing in a sulfur atmosphere can compensate for sulfur deficiency that may occur during deposition at higher temperatures due to the high volatility of sulfur. bsu.by For thermally evaporated In₂S₃ films, annealing in a sulfur ambient at 250°C for 1 hour resulted in an increase in the S/In ratio and improved crystallinity. bsu.by In contrast, annealing in an inert atmosphere like nitrogen can lead to a decrease in the S/In ratio. chalcogen.ro

Table 3: Impact of Annealing Conditions on Indium Sulfide Properties

Annealing Parameter Value Observation Reference
Temperature 300°C (in N₂) Average grain size of ~58 nm, optical band gap of 2.52 eV. koreascience.kr
Temperature 200°C to 400°C Energy band gap decreases from 3.0 eV to 2.6 eV. benthamopen.com
Temperature 250°C (in S) Improved crystallinity and increased S/In ratio. bsu.by
Duration 1 to 5 hours Grain size increases from 39 nm to 49 nm. researchgate.net
Atmosphere Sulfur Increased S/In ratio in the films. bsu.by
Atmosphere Nitrogen S:In ratio of a film grown at 60°C decreased from 1.51 to 1.31 after annealing at 300°C. chalcogen.ro

The nature of the substrate plays a pivotal role in the growth and final properties of indium sulfide thin films. The choice of substrate material can influence the crystallinity, orientation, and surface morphology of the deposited film. Different substrates can promote different growth modes, leading to films with distinct characteristics.

For instance, the deposition of In₂S₃ thin films on glass and various cuts of sapphire substrates by physical co-evaporation has been investigated. aip.org While films on glass substrates exhibited randomly oriented crystallites, the use of sapphire substrates facilitated more ordered growth. aip.org The sample epitaxially grown on an a-sapphire substrate showed the smoothest surface and the highest crystallinity. aip.org This suggests that the crystallographic orientation of the substrate can template the growth of the In₂S₃ film, leading to improved structural quality.

The type of conductive glass substrate, such as indium tin oxide (ITO) and fluorine-doped tin oxide (FTO), can also affect the properties of the deposited In₂S₃ films. Studies have shown that the crystallinity of In₂S₃ films can be enhanced when deposited on ITO substrates compared to FTO substrates.

Furthermore, the substrate temperature during deposition is a critical parameter that influences the film's orientation. An increase in substrate temperature has been shown to enhance the (103) orientation of β-In₂S₃ films. aip.org This indicates that higher substrate temperatures provide more thermal energy for the adatoms to arrange themselves in a more ordered manner, leading to a preferred crystallographic orientation.

Table 4: Influence of Substrate Nature on Indium Sulfide Thin Film Properties

Substrate Deposition Method Key Observation Reference
Glass Physical Co-evaporation Rough surface with randomly oriented, irregularly shaped crystallites. aip.org
a-Sapphire Physical Co-evaporation Smoothest surface and the largest triangular crystallites, indicating high crystallinity. aip.org
c-Sapphire Physical Co-evaporation Formation of triangular crystallites with a more ordered growth compared to glass. aip.org
m-Sapphire Physical Co-evaporation No in-plane orientation observed in the XRD φ-scan. aip.org
r-Sapphire Physical Co-evaporation A 12-fold pattern in the XRD φ-scan is supposed, suggesting a specific epitaxial relationship. aip.org
ITO Thermal Evaporation Sharper (103) peak compared to films on FTO, indicating better crystallinity.
FTO Thermal Evaporation Broader (103) peak compared to films on ITO.

In the colloidal synthesis of indium sulfide nanostructures, surfactants and solvents are crucial components that significantly influence the size, shape, and stability of the resulting nanoparticles. Surfactants, also known as capping ligands, adsorb onto the surface of the growing nanocrystals, preventing their aggregation and controlling their growth kinetics. The choice of solvent determines the reaction temperature, precursor solubility, and the interaction between the surfactants and the nanocrystal surface.

Commonly used surfactants in the synthesis of metal sulfide nanocrystals include long-chain organic molecules such as oleylamine (OLA) and oleic acid. These molecules can coordinate with the metal precursors, forming complexes that influence the reactivity and subsequent nucleation and growth of the nanocrystals. The dynamic equilibrium between the bound and free surfactants in the solution plays a critical role in controlling the final morphology of the nanostructures.

The solvent system also plays a vital role. High-boiling point, non-coordinating solvents are often used to allow for high reaction temperatures, which are necessary for the thermal decomposition of precursors and the crystallization of the nanoparticles. The polarity and viscosity of the solvent can affect the diffusion of precursors and the interaction of surfactants with the nanocrystal surface, thereby influencing the growth rate and size distribution of the nanoparticles.

For example, in the synthesis of copper indium sulfide nanocrystals, the amount of tert-dodecanethiol, which acts as both a sulfur source and a co-ligand, can be varied to selectively produce nanoflowers, nanoplatelets, or nanospheres. This demonstrates the profound effect of the surfactant concentration on the final morphology. The interplay between different ligands, such as oleylamine and oleic acid, can also be used to elaborately control the size and shape of the nanocrystals.

The removal of these organic ligands after synthesis is often necessary for certain applications, such as in electronic devices, as they can act as insulating barriers. Therefore, understanding the role of surfactants and solvents is not only important for controlling the synthesis but also for the post-synthesis processing and device fabrication.

Control of Growth Rate and Reaction Time in Indium Sulfide Fabrication

The precise control of growth rate and reaction time is a cornerstone in the synthesis of indium sulfide (In₂S₃) materials, as these parameters critically determine the final structural, morphological, and optical properties of the fabricated material. The ability to manipulate these variables allows for the tailoring of In₂S₃ nanocrystals, thin films, and porous structures for specific applications, ranging from optoelectronics to photocatalysis. The duration of the reaction and the speed at which the material is formed influence everything from crystallite size and phase purity to film thickness and surface uniformity.

Varying the reaction time is a direct method to control the evolution of In₂S₃ nanostructures. Studies have shown that during synthesis, prolonged reaction times can lead to significant changes in the material's characteristics. For instance, in hydrothermal synthesis, extended reaction durations can sometimes result in uncontrolled growth and poor crystallinity of nanocrystals. nih.gov Conversely, systematic increases in reaction time have been used to controllably grow nanocrystals, leading to shifts in their optical properties. An increase in synthesis time often corresponds to particle growth, which can be observed through a red shift in the absorption and photoluminescence (PL) spectra due to quantum confinement effects. nih.govacs.org

The morphology of In₂S₃ is also highly dependent on the reaction time. In colloidal synthesis methods, the shape of the resulting nanostructures can transform with prolonged reaction times. For example, in certain bi-ligand systems, hexagonal nanostructures have been observed to transform into nanorods as the reaction time is extended. wits.ac.za Similarly, in the fabrication of porous In₂S₃ films via hydrothermal processes, extending the reaction time influences the development of flower-like structures rather than simply increasing the film's thickness. nih.govresearchgate.net The optimization of reaction time is crucial; for instance, in chemical vapor deposition (CVD), annealing indium films in a sulfur environment for a specific duration (e.g., 30 minutes) at optimized temperature and pressure is key to forming the stable β-In₂S₃ phase. nih.gov Deviating from the optimal time can lead to the formation of other phases or incomplete reactions. nih.gov

The table below summarizes findings from various studies on the effect of reaction time on the properties of Indium Sulfide.

Synthesis MethodReaction Time VariationObserved Effect on In₂S₃ PropertiesReference
Hydrothermal5, 10, and 20 hoursAbsorption peak shifts to lower energy, indicating particle growth. PL spectra show changes in the ratio of emissive species. nih.gov
Colloidal (Bi-ligand system)Prolonged reaction timeTransformation of hexagonal nanostructures into nanorods. wits.ac.za
Chemical Vapor Deposition (CVD)30 minutes (optimized)Formation of stable, crystalline β-In₂S₃ phase. nih.gov
SolvothermalNot specifiedGrowth of flower-like porous films rather than an increase in film thickness. researchgate.net

Controlling the growth rate is another critical parameter in the fabrication of high-quality In₂S₃ thin films and nanostructures. The growth rate can be manipulated by adjusting several experimental conditions, including precursor concentration, deposition temperature, the type of capping agents used, and the specific deposition technique employed. wits.ac.zasci-hub.stresearchgate.net

In chemical bath deposition (CBD), for example, the growth temperature directly influences the deposition rate and, consequently, the film's final thickness and properties. researchgate.netchalcogen.ro Similarly, in techniques like physical co-evaporation, the growth rate is precisely controlled by managing the flux of the elemental sources (indium and sulfur). aip.orgaip.org This allows for fine-tuning of the film's structural properties, such as crystallinity and surface smoothness. Research using a modulated flux deposition procedure has shown that adjusting sulfur availability during the growth process can optimize surface morphology and reduce optical scattering. researchgate.net

The growth rate has a direct impact on the physical characteristics of the In₂S₃ material. A slower heating rate during certain synthesis processes can result in poor nanoparticle uniformity, whereas a rapid thermal annealing process can improve it. nih.gov The growth rate also affects the crystallite size and the material's energy band gap; for instance, in some deposition methods, a decrease in layer thickness (related to total growth time and rate) leads to a decrease in average crystallite size and an increase in the energy gap. researchgate.net

The following table illustrates the impact of various parameters on the growth and resulting characteristics of Indium Sulfide films.

Fabrication TechniqueControlled ParameterEffect on Growth/PropertiesReference
Modulated Flux DepositionSulfur availabilityOptimizes surface smoothness and reduces scattering/absorption. researchgate.net
Physical Co-evaporationDeposition temperatures and precursor fluxAffects preferred crystal orientation (e.g., (109) vs. (103)) and crystallinity. aip.org
Chemical Bath DepositionBath temperature (e.g., 60°C vs. 80°C)Influences film thickness and grain coalescence upon annealing. chalcogen.ro
Vapor-Liquid-Solid (VLS)Growth temperature (550-650 °C)Controls the diameter of grown nanowires. nih.gov

Ultimately, the growth rate and reaction time are often interconnected. Achieving a desired outcome, such as a highly uniform and crystalline In₂S₃ thin film, typically requires careful optimization of both parameters in conjunction with other synthesis variables like temperature and precursor choice. nih.gov A slow growth rate maintained over a longer reaction period may be preferable for achieving highly ordered crystalline structures, while rapid growth might be employed for large-scale production where perfect crystallinity is less critical.

Structural Characteristics and Phase Transformations in Indium Sulfide

Polymorphic Forms of Indium Sulfide (B99878) (α, β, γ-In₂S₃) and Their Research

Indium sulfide (In₂S₃) is a semiconducting compound that exists in three primary polymorphic forms: α-In₂S₃, β-In₂S₃, and γ-In₂S₃. nih.gov Each of these polymorphs possesses a distinct crystal structure and is stable under different temperature regimes. The β-In₂S₃ form is considered the most thermodynamically stable phase at room temperature. aip.org

β-In₂S₃ : The low-temperature modification, β-In₂S₃, is characterized by a defect spinel-type structure with tetragonal symmetry. nih.govresearchgate.net In this structure, the sulfur atoms form a distorted close-packed cubic sublattice. The indium atoms occupy both octahedral and tetrahedral sites within this sublattice, with a significant number of ordered vacancies present in the tetrahedral sites. researchgate.netresearchgate.net This ordered arrangement of vacancies along a screw axis parallel to the c-axis is a defining feature of the tetragonal β-phase. nih.govresearchgate.net

α-In₂S₃ : As the temperature increases, β-In₂S₃ undergoes a phase transition to the α-In₂S₃ form, which has a defect cubic spinel structure. nih.govwikipedia.org The primary difference between the β and α phases lies in the arrangement of indium vacancies. In α-In₂S₃, these vacancies are randomly distributed over the tetrahedral indium sites, leading to a higher crystal symmetry compared to the ordered β-phase. nih.govresearchgate.net The structural similarities between the α and β phases mean their X-ray diffraction patterns are very similar, distinguishable only by low-intensity reflexes that arise from the tetragonal ordering in the β-phase. aip.org

γ-In₂S₃ : At even higher temperatures, a transition to the γ-In₂S₃ phase occurs. This high-temperature modification has a layered trigonal or hexagonal structure. nih.govaip.orgwikipedia.org In the γ-phase, sulfur atoms maintain a nearly close-packed sublattice, while indium atoms are found exclusively in octahedral sites, forming distinct S-In-S-In-S slabs. nih.gov Research has also demonstrated the synthesis of γ-In₂S₃ nanoribbons and hexagonal nanoplates at room temperature through colloidal methods. acs.orgresearchgate.net

The distinct structural characteristics of these polymorphs have a direct impact on the material's properties and its potential applications, particularly in fields like photovoltaics and optoelectronics. nih.gov

Table 1: Polymorphic Forms of Indium Sulfide (In₂S₃)

Phase Crystal System Key Structural Feature Stability
β-In₂S₃ Tetragonal Defect spinel with ordered vacancies Room Temperature
α-In₂S₃ Cubic Defect spinel with disordered vacancies High Temperature
γ-In₂S₃ Trigonal/Hexagonal Layered structure Very High Temperature

Temperature-Induced Structural Phase Transitions in Indium Sulfide Systems

Indium sulfide exhibits distinct structural phase transitions as a function of temperature. These transformations involve the rearrangement of atoms within the crystal lattice, leading to the formation of its different polymorphic forms.

The transition from the ordered tetragonal β-In₂S₃ phase to the disordered cubic α-In₂S₃ phase is a sharp, structural phase transition that occurs at approximately 717 K (444 °C). nih.govresearchgate.net This is considered an order-disorder transition, where the ordered arrangement of indium vacancies in the tetrahedral sites of the β-phase becomes randomized in the α-phase. nih.gov This change is observable through techniques like X-ray diffraction, where the transition is marked by the disappearance of several minor intensity diffraction peaks that are characteristic of the lower symmetry tetragonal structure. nih.govresearchgate.net

A second major phase transition takes place at higher temperatures, typically above 1049 K (776 °C), where the cubic α-In₂S₃ transforms into the trigonal γ-In₂S₃ phase. nih.govresearchgate.net This transition represents a complete reordering of the atoms into a layered structure and is characterized by the disappearance of the α-phase diffraction peaks and the emergence of a new set corresponding to the γ-phase. nih.gov

The specific transition temperatures can vary slightly depending on the material's stoichiometry and the experimental conditions. For instance, some studies have reported the β to α transition occurring at 420 °C and the α to γ transition at 740 °C. wikipedia.org The study of these temperature-induced transitions is crucial for understanding the material's thermal stability and for controlling the desired crystal phase during synthesis and device fabrication. nih.gov

Table 2: Temperature-Induced Phase Transitions in In₂S₃

Transition Transition Temperature (K) Transition Temperature (°C) Structural Change
β-In₂S₃ → α-In₂S₃ 717 ± 5 K nih.gov 444 ± 5 °C Tetragonal (ordered vacancies) to Cubic (disordered vacancies)
α-In₂S₃ → γ-In₂S₃ > 1049 K nih.gov > 776 °C Cubic (defect spinel) to Trigonal (layered)

Analysis of Crystal Structure and Defect Spinel Configurations in Indium Sulfide

The most stable form of indium sulfide at room temperature, β-In₂S₃, crystallizes in a defect spinel structure. researchgate.net The term "spinel" refers to a class of minerals with the general formula AB₂X₄, but In₂S₃ deviates from this stoichiometry, leading to the "defect" designation. In this configuration, the sulfur (S) anions form a distorted, close-packed cubic sublattice. researchgate.netresearchgate.net

The indium (In) cations are distributed among the interstitial sites of the sulfur sublattice. Specifically, indium atoms occupy both tetrahedral and octahedral coordination sites. researchgate.netcnr.it However, not all available cation sites are filled. While the octahedrally coordinated metal sites are fully occupied by indium, one-third of the tetrahedrally coordinated metal sites remain vacant. aip.orgcnr.it

The crystal structure of β-In₂S₃ can be described within the tetragonal I4₁/amd space group. materialsproject.org Within this structure, there are multiple inequivalent In³⁺ sites. Some indium atoms are bonded to four sulfur atoms in InS₄ tetrahedra, while others are bonded to six sulfur atoms in InS₆ octahedra. materialsproject.org These tetrahedra and octahedra share corners and edges, forming a complex three-dimensional network. The presence of these intrinsic, ordered defects significantly influences the electronic and optical properties of the material. researchgate.net

Pressure-Induced Order-Disorder Transitions in β-Indium Sulfide

In addition to temperature, high pressure can also induce structural phase transitions in indium sulfide. Studies on β-In₂S₃ have shown that it undergoes two reversible, pressure-induced order-disorder transitions at room temperature when subjected to pressures up to 20 GPa. rsc.orgnih.gov

The first phase transition occurs at a pressure of approximately 5.0 GPa. rsc.orgupv.es At this point, the ordered tetragonal β-In₂S₃ transforms into the disordered cubic defect spinel structure of α-In₂S₃. rsc.orgnih.gov This demonstrates that the metastable α-phase can be accessed not only through high temperature or compositional changes but also by applying sufficient pressure. rsc.orgnih.gov This transition is characterized by the disappearance of Raman modes associated with the β-phase. researchgate.net

Upon further compression, a second phase transition takes place above 10.5 GPa. rsc.orgnih.gov The cubic α-In₂S₃ transforms into a new high-pressure phase, designated as ϕ-In₂S₃. rsc.org This ϕ-phase has a defect α-NaFeO₂-type structure, which is related to the NaCl structure and has not been previously observed in spinels under compression. rsc.orgnih.gov

Structural analysis reveals that the α-In₂S₃ phase is softer than the initial β-In₂S₃ phase, while the ϕ-In₂S₃ phase is harder. rsc.orgupv.es Importantly, both of these pressure-induced transitions are reversible; upon decompression, the material reverts to its original β-In₂S₃ structure. upv.esrsc.org This behavior highlights the dynamic relationship between crystal structure, pressure, and vacancy ordering in indium sulfide.

Table 3: Pressure-Induced Phase Transitions in β-In₂S₃

Initial Phase Transition Pressure High-Pressure Phase Structural Characteristics of High-Pressure Phase Reversibility
β-In₂S₃ ~5.0 GPa rsc.orgnih.gov α-In₂S₃ Cubic defect spinel rsc.orgnih.gov Reversible upv.es
α-In₂S₃ >10.5 GPa rsc.orgnih.gov ϕ-In₂S₃ Defect α-NaFeO₂-type rsc.orgnih.gov Reversible upv.es

Research on Crystallinity and Grain Size Evolution in Indium Sulfide Materials

The crystallinity and grain size of indium sulfide materials, particularly in the form of thin films, are critical parameters that significantly influence their physical properties. These characteristics are heavily dependent on the synthesis method and post-deposition treatments, such as thermal annealing.

Research has shown that annealing indium sulfide thin films in a nitrogen or vacuum atmosphere can lead to improved crystalline quality. chalcogen.roresearchgate.net The annealing process can induce the crystallization of any amorphous material present in the as-deposited films, resulting in the appearance of additional or more intense diffraction peaks in XRD patterns. chalcogen.ro

The substrate temperature during deposition also plays a crucial role. Increasing the substrate temperature can lead to the formation of films with larger, more densely packed spherical grains. researchgate.net The nature of the substrate itself can also influence the final grain size and crystalline orientation of the film. researchgate.net The ability to control grain size is important because it directly affects the material's optical and electrical properties, such as the optical band gap and charge carrier mobility. scispace.combenthamopen.com

Morphological Evolution of Indium Sulfide Nanostructures (e.g., Nanoparticles, Nanotubes, Nanosheets, Quantum Dots)

Indium sulfide can be synthesized into a variety of nanostructures with distinct morphologies, each offering unique properties based on its size and shape. The evolution of these nanostructures is controlled by the synthesis parameters.

Nanoparticles and Quantum Dots: In₂S₃ nanoparticles and quantum dots (typically 5-10 nm in size) have been synthesized using various methods. researchgate.net The size of these particles can be controlled to exploit quantum confinement effects, which alter the material's optical and electronic properties.

Nanotubes and Nanoribbons: The synthesis of one-dimensional nanostructures like nanotubes and nanoribbons has also been reported. For example, γ-In₂S₃ nanoribbons with a large aspect ratio have been produced. researchgate.net The morphology of these structures can be tuned by controlling reaction conditions; for instance, anhydrous synthesis conditions may yield hexagonal nanoplates, while the controlled addition of water can lead to the formation of long, rectangular nanoribbons. researchgate.net

Nanosheets and Nanoplatelets: Two-dimensional (2D) nanostructures such as nanosheets and nanoplatelets are of significant interest due to their high surface area. Colloidal synthesis methods have been developed to produce stable γ-In₂S₃ and β-In₂S₃ nanoplatelets. acs.org The growth and final shape of these 2D structures are influenced by factors like reaction temperature and duration. For example, hexagonal nanoplatelets of the γ-phase can form at elevated temperatures, which may transform into truncated triangular shapes over longer reaction times. acs.org This research demonstrates that a phase transformation from the γ-phase to the β-phase can even occur within the colloidal nanostructures under specific thermodynamic and kinetic conditions. acs.org

The ability to control the morphological evolution of In₂S₃ at the nanoscale is crucial for tailoring its properties for specific applications in photocatalysis, electronics, and optoelectronics.

Electronic and Optoelectronic Phenomena in Indium Sulfide Systems

Investigation of Electronic Band Structure and Band Gap Engineering in Indium Sulfide (B99878)

Indium sulfide (In₂S₃) is a semiconductor material with a versatile electronic band structure, making it a subject of extensive research. The band gap of In₂S₃ can be either direct or indirect, a characteristic that is often debated and depends significantly on the material's crystalline phase and synthesis conditions. 2dsemiconductors.comresearchgate.net The β-In₂S₃ phase, which is stable at room temperature, typically exhibits a direct band gap. odu.educhalcogen.ro However, indirect transitions have also been observed. researchgate.netinoe.ro

The reported values for the optical band gap of In₂S₃ vary over a wide range, from approximately 2.0 eV to 3.7 eV. researchgate.netresearchgate.net This variability is a direct consequence of the deposition technique, stoichiometry, and post-deposition treatments. For instance, thin films prepared by spray pyrolysis can have a band gap ranging from 2.0 to 3.7 eV. researchgate.net Films synthesized by radio-frequency sputtering and subsequent annealing have shown indirect optical band gaps between 2.04 and 2.20 eV. inoe.ro The inclusion of oxygen in the films, for example, during annealing, can increase the band gap to around 2.8 eV. odu.edu

Band gap engineering in In₂S₃ has been actively explored to tailor its properties for specific applications. This can be achieved by several methods:

Doping: Introducing dopant materials can modify the electronic structure. For example, doping with niobium (Nb) has been shown to reduce the band gap of β-In₂S₃. researchgate.net

Control of Deposition Parameters: The molarity of precursor solutions in chemical deposition methods can influence the band gap. An increase in molarity has been observed to decrease the band gap values in the range of 3.1 to 2.75 eV. minarjournal.com

Annealing: Post-deposition heat treatment can alter the crystallinity and stoichiometry of the films, thereby changing the band gap. For instance, annealing in a sulfur atmosphere has been found to increase both the direct and indirect band gaps. researchgate.net

Quantum Confinement: In nanostructured In₂S₃, such as quantum dots, the band gap can be tuned by controlling the particle size.

The ability to engineer the band gap of In₂S₃ makes it a promising candidate for various optoelectronic devices, including solar cells where it can be used as a buffer layer. odu.eduaip.org

Reported Band Gap Values for In₂S₃ Under Various Conditions
Preparation MethodBand Gap TypeBand Gap Value (eV)Reference
Spray PyrolysisNot Specified2.0 - 3.7 researchgate.net
RF Sputtering (annealed)Indirect2.04 - 2.20 inoe.ro
Chemical Bath DepositionDirect2.32 - 2.83 chalcogen.ro
Physical Vapor Deposition (with Oxygen)Direct~2.8 odu.edu
Spray Pyrolysis (varying molarity)Direct2.75 - 3.1 minarjournal.com

Research on Photoconductivity Mechanisms and Carrier Dynamics in Indium Sulfide Thin Films

Indium sulfide thin films exhibit significant photoconductive behavior, making them suitable for photodetector applications. researchgate.net When illuminated with photons of energy greater than or equal to its band gap, electron-hole pairs are generated, increasing the material's conductivity. The relationship between photocurrent and light intensity in sprayed β-In₂S₃ thin films has been shown to follow a power law, which is indicative of complex charge carrier trapping and recombination mechanisms. africaresearchconnects.com

The dynamics of photoexcited charge carriers in In₂S₃ have been investigated using techniques such as transient absorption spectroscopy and time-resolved photoluminescence. nih.govacs.org These studies have revealed a map of excited-state dynamics, including the presence of a secondary conduction band approximately 2.1 eV above the primary one. nih.govacs.org Upon photoexcitation, electrons undergo rapid relaxation within the conduction band, on a picosecond timescale (<30 ps). nih.govacs.org

Exploration of Optical Absorption and Emission Characteristics in Indium Sulfide Materials

The optical properties of indium sulfide are characterized by strong absorption in the visible and ultraviolet regions of the electromagnetic spectrum, consistent with its semiconductor nature. The absorption coefficient is a key parameter derived from absorption spectra and is used to determine the optical band gap of the material. researchgate.netresearchgate.net The absorption efficiency of β-In₂S₃ has been shown to increase with greater thickness of the material. aip.org

Photoluminescence (PL) studies of In₂S₃ reveal a rich emission spectrum, often with multiple peaks spanning from the blue to the red wavelengths. These emissions are generally associated with electronic transitions involving defect states within the band gap, rather than direct band-to-band recombination.

Commonly observed emission peaks and their proposed origins include:

Blue Emission: A blue emission peak observed around 425 nm (2.92 eV) has been reported. chalcogen.robovin.nu Another blue emission at 2.55 eV has been linked to transitions from the conduction band to indium vacancy sites. researchgate.net

Green Emission: A strong green emission is frequently observed around 510-550 nm (2.38-2.43 eV). chalcogen.roresearchgate.netbovin.nu This luminescence is often attributed to transitions involving indium interstitial sites or from sulfur vacancy donor states to indium vacancy acceptor states. chalcogen.roresearchgate.net

Orange/Red Emission: An orange emission at 600 nm has been attributed to luminescence from In³⁺ ions. bovin.nu Near-infrared luminescence around 1.5 eV has been suggested to arise from Donor-Acceptor Pair (DAP) recombination. researchgate.net

The intensity and position of these PL peaks can be influenced by factors such as the synthesis method, deposition temperature, and the presence of dopants. nih.govresearchgate.net For instance, as the deposition temperature and grain size increase, band-edge recombination can intensify and red-shift. nih.gov The broad nature of the PL emission in β-In₂S₃ is often attributed to the high density of inherent defect states. aip.orgresearchgate.net

Photoluminescence Emission Peaks in In₂S₃ and Their Attributed Origins
Emission ColorWavelength (nm) / Energy (eV)Proposed OriginReference
Blue~425 nm (~2.92 eV)Not specified bovin.nu
Blue~2.55 eVConduction Band to Indium Vacancy (Vᵢₙ) researchgate.net
Green510-523 nm (~2.38-2.43 eV)Indium Interstitial (Inᵢ) sites chalcogen.robovin.nuresearchgate.net
Green~2.20 eVSulfur Vacancy (Vₛ) to Indium Vacancy (Vᵢₙ) researchgate.net
Orange~600 nm (~2.07 eV)Luminescence from In³⁺ ions bovin.nu
Near-Infrared~1.5 eVDonor-Acceptor Pair (DAP) recombination researchgate.net

Analysis of Electrical Transport Properties in Indium Sulfide Thin Films

The electrical transport properties of In₂S₃ thin films are characteristic of a semiconductor, with conductivity being strongly dependent on temperature. researchgate.netuminho.pt The material typically exhibits n-type conductivity, as confirmed by Hall effect measurements, which is attributed to native defects like sulfur vacancies and indium interstitials acting as donors. minarjournal.comresearchgate.net

The electrical conductivity of In₂S₃ thin films can be controlled by various factors during and after synthesis:

Temperature: The DC electrical conductance increases with temperature, following the Arrhenius law, which is typical semiconductor behavior. researchgate.net

Molarity of Precursors: In films prepared by chemical spray pyrolysis, the electrical resistivity has been found to decrease with an increase in the molarity of the precursor solution. minarjournal.com

Annealing: Post-deposition annealing can improve the crystallinity and mobility of charge carriers, leading to an increase in electrical conductivity. researchgate.net

Doping: The introduction of dopants, such as silver (Ag), can significantly alter the electrical properties. The activation energy for conduction can be minimized at specific dopant concentrations. uminho.pt

Studies on the alternating current (AC) electrical properties have shown that the conductance of In₂S₃ thin films is also frequency-dependent. researchgate.net The charge transport mechanism in these films has been explained using the correlated barrier hopping (CBH) model, where charge carriers jump between localized states. researchgate.net Impedance spectroscopy analysis, often represented by Nyquist plots, reveals semicircle arcs, and the behavior can be modeled using an electrical equivalent circuit, which may include resistive, capacitive, and sometimes inductive elements. researchgate.netuminho.pt

The charge carrier concentration in polycrystalline β-In₂S₃ thin films is typically in the range of 10¹⁵–10¹⁸ cm⁻³, with mobilities ranging from 0.2–5 cm²V⁻¹s⁻¹. researchgate.net

Excitonic Behavior and Recombination Processes in Indium Sulfide

In semiconductor materials like indium sulfide, the absorption of a photon can create an exciton (B1674681), which is a bound state of an electron and a hole attracted to each other by the electrostatic Coulomb force. The behavior of these excitons is fundamental to the material's optical properties.

In In₂S₃ nanoparticles, ultraviolet emissions observed around 360-380 nm have been assigned to excitonic or direct band-to-band transitions. bovin.nu These are often referred to as free excitons (FEs), which can move throughout the crystal lattice. polymer.cn The binding energy of these excitons is a crucial parameter that determines their stability, especially at room temperature.

The recombination of these excitons is a primary mechanism for light emission. This recombination can be radiative, resulting in photoluminescence, or non-radiative, where the energy is dissipated as heat (phonons). In In₂S₃, the recombination processes are heavily influenced by the presence of defect states. aip.orgnih.gov

Defect-Mediated Recombination: Instead of direct recombination of free excitons, the electron and hole can be trapped at defect sites within the band gap. The subsequent recombination from these trapped states gives rise to the various luminescence peaks observed at energies below the band gap (as detailed in section 4.4). This process is often described by the Shockley-Read-Hall (SRH) recombination model. nih.gov Ultrafast carrier dynamics studies have identified both fast non-radiative and slower radiative defect-mediated recombination pathways in β-In₂S₃. aip.org

Self-Trapped Excitons (STEs): In some materials, a free exciton can become localized in the potential well created by a local distortion of the crystal lattice. polymer.cn This localized state is known as a self-trapped exciton. While less explored in In₂S₃ specifically, the concept is relevant for understanding broadband luminescence in related semiconductor materials. polymer.cn

The efficiency of optoelectronic devices based on In₂S₃ is critically dependent on managing these recombination processes. Minimizing non-radiative recombination pathways, often associated with deep-level defects, is essential for improving the performance of solar cells and photodetectors. nih.gov

Advanced Characterization and Spectroscopic Investigations of Indium Sulfide

X-ray Diffraction (XRD) and Grazing Incidence X-ray Diffraction (GIXRD) for Structural Elucidation

X-ray Diffraction (XRD) is a fundamental technique for investigating the crystallographic structure of In₂S₃. It provides critical information on the phase, crystal orientation, and crystallite size of the material. researchgate.netresearchgate.net In₂S₃ is known to exist in three main crystallographic phases:

β-In₂S₃ : A tetragonal, defective spinel structure that is stable at room temperature. researchgate.netiau.ir This is the most widely utilized phase for optoelectronic applications. espublisher.com

α-In₂S₃ : A cubic structure, which forms at a transition temperature of approximately 420°C. iau.ir

γ-In₂S₃ : A trigonal or hexagonal phase that is stable at temperatures above 754°C. iau.irchalcogen.ro

XRD analysis of In₂S₃ thin films typically reveals their polycrystalline nature. researchgate.netresearchgate.net The diffraction patterns show peaks corresponding to specific crystallographic planes, allowing for phase identification. For instance, studies have identified the β-In₂S₃ cubic phase in films prepared by spray pyrolysis. researchgate.net The structural similarities between the α and β phases can make them difficult to distinguish, as many diffraction reflexes of the cubic α-phase also appear in the tetragonal β-phase. aip.org The key differentiators are low-intensity reflexes that arise from the tetragonal ordering in the β-phase. aip.org

For the analysis of thin films, Grazing Incidence X-ray Diffraction (GIXRD) is a particularly powerful technique. malvernpanalytical.comphyslab.org In GIXRD, the X-ray beam is directed at the sample at a very shallow angle (typically less than 1°). malvernpanalytical.comphyslab.org This geometry limits the penetration depth of the X-rays, making the technique highly sensitive to the surface layer while minimizing interference from the underlying substrate. malvernpanalytical.comphyslab.org This is crucial for thin films where the signal from the film can be weak compared to the substrate. malvernpanalytical.com GIXRD is therefore ideally suited for phase identification, and determining crystallinity, crystallite size, and lattice parameters of In₂S₃ films and coatings. measurlabs.com

Table 1: Crystallographic Data for β-Indium Sulfide (B99878) (In₂S₃)

Property Value Source
Crystal System Tetragonal iau.ir
Space Group I4₁/amd materialsproject.org
Common Phase β-In₂S₃ (stable at room temp) researchgate.netiau.ir
Structure Type Defective Spinel iau.irresearchgate.net

Electron Microscopy Techniques (SEM, FESEM, TEM, HRTEM) for Morphological and Microstructural Analysis

Electron microscopy is indispensable for visualizing the surface morphology and internal microstructure of In₂S₃ at high resolution.

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) are used to study the surface topography of In₂S₃ films. These techniques can reveal whether a film is continuous and well-covered, or if it contains morphological defects like cracks and pinholes. researchgate.netresearchgate.netresearchgate.net For example, SEM analysis has been used to study the effects of varying electrodeposition parameters on the morphology of In₂S₃ films. researchgate.net FESEM has been employed to observe the improvement in crystallinity of In₂S₃ films with increasing thickness. researchgate.net In other studies, FESEM has revealed complex, bioinspired flower-like structures of mesoporous indium sulfide nanoparticles synthesized with the help of amino acids. researchgate.net

Transmission Electron Microscopy (TEM) and High-Resolution Transmission Electron Microscopy (HRTEM) provide more detailed information about the material's microstructure, crystallinity, and lattice structure. TEM analysis has been used to confirm that In₂S₃ thin films grown by chemical bath deposition possess a tetragonal phase. chalcogen.ro HRTEM goes a step further, allowing for the direct visualization of the crystal lattice. It has been used to characterize 3D porous In₂O₃/In₂S₃ pyramid heterostructure arrays, providing detailed images of their internal structure. researchgate.net Similarly, HRTEM has been employed in the characterization of Z-scheme In₂S₃/Ag₂CrO₄ composite photocatalysts, offering insights into the intimate interface between the different components. rsc.org

Table 2: Summary of Electron Microscopy Findings for In₂S₃

Technique Information Obtained Research Example Source
SEM/FESEM Surface morphology, coverage, cracks, pinholes, grain structure Analysis of electrodeposited films; Observation of flower-like nanostructures researchgate.netresearchgate.netresearchgate.net
TEM Microstructure, phase identification, particle size and shape Confirmation of tetragonal phase in thin films researchgate.netchalcogen.ro
HRTEM Crystalline quality, lattice imaging, interface analysis Characterization of 3D porous pyramid heterostructures and composite photocatalysts researchgate.netrsc.org

Raman Spectroscopy for Vibrational and Phase Analysis of Indium Sulfide

Raman spectroscopy is a non-destructive technique used to investigate the vibrational modes of a material, which are sensitive to its crystal structure and phase composition. iau.ir It is highly effective for distinguishing between the different polymorphs of In₂S₃. iau.irresearchgate.net

The β-In₂S₃ phase, which is stable at room temperature, exhibits a characteristic set of Raman active modes. iau.ir Studies on thin films have identified prominent peaks for tetragonal β-In₂S₃ at various wavenumbers, with some of the most frequently reported peaks appearing around 113, 137, 180, 199, 281, and 328 cm⁻¹. espublisher.comchalcogen.roresearchgate.netresearchgate.net The peak at approximately 137 cm⁻¹ often shows the strongest intensity. chalcogen.ro

Raman spectroscopy is also capable of identifying other phases. For example, after thermal treatment at 400°C, new modes related to the cubic α-In₂S₃ phase have been observed at 126, 244, and 266 cm⁻¹. iau.ir This demonstrates the utility of Raman analysis in monitoring phase transitions induced by factors such as annealing temperature. iau.ir The presence of specific Raman peaks can confirm the formation of a pristine β-In₂S₃ phase and the absence of other phases, corroborating XRD results. espublisher.com

Table 3: Characteristic Raman Peaks for Indium Sulfide (In₂S₃) Phases

Phase Reported Raman Peak Positions (cm⁻¹) Source
β-In₂S₃ (Tetragonal) 110, 113, 137, 154, 166, 180, 199, 220, 267, 281, 300, 331 iau.irchalcogen.roresearchgate.netresearchgate.net
α-In₂S₃ (Cubic) 126, 244, 266 iau.ir

Q & A

Basic Research Questions

Q. What are the common synthesis methods for In₂S₃, and how do experimental parameters influence phase purity?

  • Methodology :

  • Solvothermal synthesis : Combine indium precursors (e.g., InCl₃) and sulfur sources (e.g., thioacetamide) in a solvent (e.g., ethylene glycol) at 180–220°C for 12–24 hours. Adjust precursor ratios to control crystallinity .
  • Atomic Layer Deposition (ALD) : Use alternating pulses of indium and sulfur precursors (e.g., H₂S plasma) at 200°C. Varying cycle ratios (In₂O₃/In₂S₃) can stabilize β-In₂S₃ phases .
  • Validation : Confirm phase purity via X-ray diffraction (XRD) and stoichiometry via energy-dispersive X-ray spectroscopy (EDX). For example, EDX atomic ratios of In/(In+S) ≈ 0.4 and S/(In+S) ≈ 0.6 confirm In₂S₃ .

Q. How do researchers characterize the structural and electronic properties of In₂S₃?

  • Techniques :

  • Structural analysis : XRD for crystallinity, scanning electron microscopy (SEM) for morphology (e.g., 2D nanoflakes ), and grazing-incidence XRD (GI-XRD) for thin-film orientation .
  • Electronic properties : UV-vis spectroscopy for bandgap determination (~2.0–2.3 eV for visible-light absorption) . Photoluminescence (PL) spectroscopy to study charge recombination dynamics.
  • Surface chemistry : X-ray photoelectron spectroscopy (XPS) to verify oxidation states (e.g., In³⁺ and S²⁻) and detect oxygen contamination .

Q. What are the key applications of In₂S₃ in energy storage and conversion?

  • Supercapacitors : In₂S₃ nanoflakes synthesized via solvothermal methods exhibit specific capacitance up to 450 F/g at 1 A/g due to high surface area and redox activity .
  • Photoelectrochemical cells : In₂S₃/ZnO heterojunctions achieve photocurrent densities of 1.64 mA/cm² (70× enhancement vs. pristine In₂S₃) via type-II band alignment, minimizing charge recombination .

Advanced Research Questions

Q. How can researchers optimize In₂S₃-based heterojunctions for enhanced photocatalytic activity?

  • Design strategies :

  • Band alignment : Use UPS/XPS to determine valence/conduction band positions. For In₂S₃/ZnO, a staggered type-II heterojunction improves charge separation .
  • Interface engineering : ALD-coated ZnO layers (2–5 nm) on In₂S₃ nanosheets reduce surface defects, enhancing incident photon-to-current efficiency (IPCE) from 0.24% to 27.64% .
    • Performance metrics :
HeterojunctionPhotocurrent Density (mA/cm²)IPCE (%)Bandgap (eV)
Pristine In₂S₃0.0230.242.1
In₂S₃/ZnO1.6427.642.3 (composite)

Q. How should discrepancies in reported bandgap values of In₂S₃ be addressed?

  • Root causes : Variations arise from synthesis methods (e.g., oxygen contamination in ALD films ) or crystallinity differences (amorphous vs. β-phase).
  • Resolution :

  • Standardized characterization : Use identical UV-vis protocols (e.g., Tauc plots from diffuse reflectance spectra).
  • Cross-validation : Compare XRD-determined phase purity with PL/UV-vis data. For oxygen-contaminated samples, XPS quantifies O content .
  • Meta-analysis : Tabulate literature data to identify trends (e.g., solvothermal vs. ALD bandgaps) .

Q. What computational methods support the design of In₂S₃-based devices?

  • Density Functional Theory (DFT) : Predict electronic structure, defect formation energies, and dopant effects (e.g., Cu doping reduces bandgap to 1.8 eV) .
  • Device simulation : SCAPS-1D models for solar cells compare In₂S₃ vs. CdS buffer layers. In₂S3-based CIGS cells show higher theoretical efficiency (18.5% vs. 16.3%) due to better band alignment .

Q. How can phase transitions in In₂S₃ be monitored in real-time during synthesis?

  • In-situ techniques :

  • In-situ XRD : Track phase evolution during solvothermal growth (e.g., α → β transition at 200°C) .
  • Raman spectroscopy : Detect S-S vibrational modes to identify metastable phases.
    • Post-synthesis analysis : Thermogravimetric analysis (TGA) coupled with mass spectrometry to study decomposition pathways.

Methodological Best Practices

Q. How to reconcile conflicting data in In₂S₃ literature?

  • Weight-of-evidence approach : Integrate findings from multiple studies (e.g., phase stability vs. synthesis temperature ).
  • Contradiction table :

StudySynthesis MethodBandgap (eV)PhaseKey Limitation
ASolvothermal2.0βOxygen-free
BALD2.3β5% O contamination
  • Cross-referencing : Link discrepancies to experimental conditions (e.g., oxygen content in ALD ).

Q. What strategies ensure reproducibility in In₂S₃ thin-film deposition?

  • Parameter documentation : Precise ALD cycle counts, precursor pulse durations, and substrate temperatures .
  • Inter-lab validation : Share protocols via open-access platforms (e.g., protocols.io ) and use reference samples for instrument calibration.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.